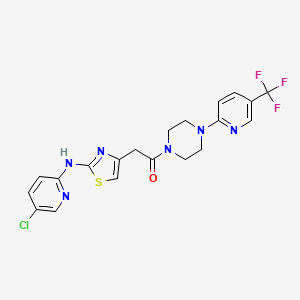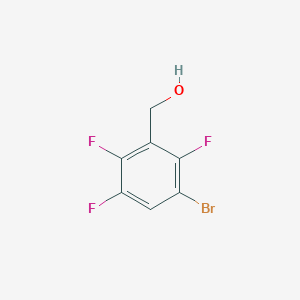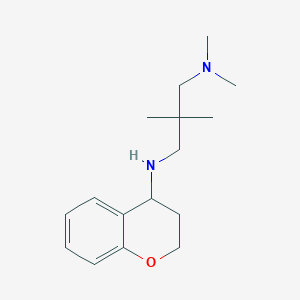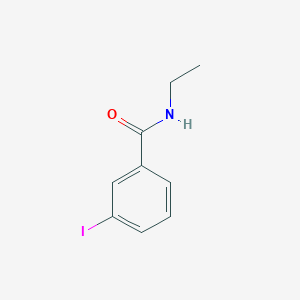![molecular formula C9H9ClN4 B2732735 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094292-73-5](/img/structure/B2732735.png)
6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 208.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3 . This indicates the presence of a 2-methylcyclopropyl group attached to the 3-position of the triazolopyridazine ring.Physical And Chemical Properties Analysis
This compound is a solid powder at room temperature . It has a molecular weight of 208.65 .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine have been explored in depth. For instance, the synthesis of similar compounds involves treating specific acids with hydrazinylpyridazine in dichloromethane, followed by various reactions to achieve the desired compound. These compounds were then elucidated by spectroscopic techniques and their structures confirmed by XRD technique, demonstrating their crystallization in the monoclinic crystal system. Density Functional Theory (DFT) calculations have been employed to compare theoretical and experimental values, including HOMO-LUMO energy gap and global reactivity descriptors (Sallam et al., 2021).
Biological Properties and Applications
Anti-Diabetic Potential
Certain triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their DPP-4 inhibition potentials, showing promise as anti-diabetic medications. These compounds demonstrated strong inhibition potential and excellent antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu et al., 2019).
Antimicrobial Activities
Compounds based on 6-Chloropyridazine-3(2H)-thione, including derivatives similar to This compound , have shown potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, indicating their potential use as antimicrobial agents (El-Salam et al., 2013).
Antitumor and Antihypertensive Activities
Research has also delved into the potential antitumor and antihypertensive activities of triazolo- and tetrazolopyridazine derivatives, suggesting their application in the development of cardiovascular agents (Sato et al., 1980).
Fungicidal Activity
Some derivatives have been explored for their fungicidal activity by promoting tubulin polymerisation, disrupting microtubule dynamics in fungi, and showing significant activity against plant pathogens, which could be beneficial in agricultural applications (Lamberth et al., 2012).
Cytotoxic Agents
Efficient synthesis and evaluation of cytotoxic activities have been performed on derivatives for potential use against various cancer cell lines, indicating their promise as cytotoxic agents (Mamta et al., 2019).
将来の方向性
特性
IUPAC Name |
6-chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUSSIHFEIQPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN=C3N2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)


![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2732660.png)


![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2732665.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2732666.png)

![2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2732669.png)


